Methyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate
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Overview
Description
Methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. This compound has garnered attention due to its unique structure and potential biological activities, particularly in targeting cancer metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate involves multiple steps, typically starting with the preparation of the oxadiazole ring. The process includes:
Formation of the oxadiazole ring: This is achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative to introduce the phenoxy group.
Acylation: The phenoxy-substituted oxadiazole is acylated with an acyl chloride to form the acetamido intermediate.
Esterification: Finally, the acetamido intermediate is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit malate dehydrogenase (MDH) 1 and 2
Mechanism of Action
The compound exerts its effects primarily through the inhibition of malate dehydrogenase (MDH) 1 and 2. This dual inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and decreased hypoxia-inducible factor 1-alpha (HIF-1α) accumulation . This mechanism is particularly relevant in cancer cells, which rely heavily on altered metabolic pathways for growth and survival
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 3-[[2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O5/c1-13(2)19-23-20(29-24-19)14-7-9-17(10-8-14)28-12-18(25)22-16-6-4-5-15(11-16)21(26)27-3/h4-11,13H,12H2,1-3H3,(H,22,25) |
InChI Key |
OMLUXIKRAKTMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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